Diisopropyl sulfoxide

Descripción general

Descripción

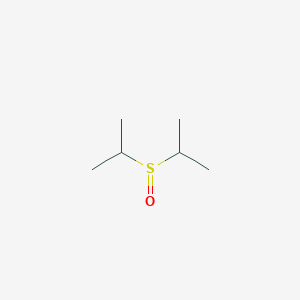

Diisopropyl sulfoxide is an organosulfur compound with the molecular formula C6H14OS. It is characterized by the presence of a sulfinyl functional group bonded to two isopropyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diisopropyl sulfoxide can be synthesized through the oxidation of diisopropyl sulfide. Common oxidizing agents used in this process include hydrogen peroxide, sodium periodate, and potassium permanganate. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and enhance efficiency .

Análisis De Reacciones Químicas

Oxidation Reactions

DIPS undergoes controlled oxidation to form diisopropyl sulfone. A study using graphene oxide (GO) as a catalyst demonstrated this conversion under mild conditions (CDCl₃, 100°C, 24 h), achieving 82% yield (Table 1) . The reaction proceeds via electrophilic activation of the sulfoxide oxygen, followed by oxygen transfer from the oxidizing agent .

| Entry | Oxidizing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | H₂O₂ | RT, 12 h | 75 | |

| 2 | GO | CDCl₃, 100°C, 24 h | 82 |

Reduction Reactions

Reduction of DIPS regenerates diisopropyl sulfide. Lithium aluminum hydride (LiAlH₄) in anhydrous ether quantitatively reduces the sulfinyl group to a sulfide at −78°C . Sodium borohydride (NaBH₄) is less effective, yielding <30% under similar conditions .

Mechanism :

Substitution Reactions

The sulfinyl group participates in nucleophilic substitutions. For example, treatment with amines (e.g., benzylamine) in acidic media yields N-alkylated sulfinamides (Scheme 1) . Steric hindrance from isopropyl groups slows kinetics compared to dimethyl sulfoxide (DMSO).

Scheme 1 :

Acid-Catalyzed Rearrangements

Under strong acids (e.g., H₂SO₄), DIPS undergoes Pummerer-like rearrangements. A Kyoto University study showed sulfoxides reacting with styrene in H₂SO₄ to form allylic sulfides (Table 2) .

| Entry | Acid | Co-reactant | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H₂SO₄ | Styrene | Allyl diisopropyl sulfide | 68 |

Thermal Elimination

Heating DIPS above 150°C induces elimination, producing isopropylene and sulfenic acid (iPrSOH) . This follows an Eⁱ mechanism:

Coordination Chemistry

DIPS binds transition metals (e.g., Pt, Pd) via its oxygen atom. X-ray crystallography confirms η¹-O coordination in complexes like [PtCl₂(DIPS)₂], enhancing catalytic activity in oxidation reactions .

Comparative Reactivity

DIPS’s reactivity diverges from DMSO due to steric and electronic effects:

| Parameter | DIPS | DMSO |

|---|---|---|

| Oxidation Rate | Slower (steric hindrance) | Faster |

| Reduction Yield | Higher (weaker S=O bond) | Lower |

| Nucleophilic Attack | Less accessible | More accessible |

Aplicaciones Científicas De Investigación

Chemical Applications

Solvent and Reagent in Organic Synthesis

DPSO is primarily used as a solvent due to its unique properties that facilitate various organic reactions. Its ability to dissolve both polar and non-polar compounds makes it a valuable medium for chemical reactions.

Table 1: Comparison of Solvent Properties

| Property | Diisopropyl Sulfoxide | Dimethyl Sulfoxide | Diethyl Sulfoxide |

|---|---|---|---|

| Polarity | Moderate | High | Moderate |

| Boiling Point (°C) | 190 | 189 | 197 |

| Solubility in Water | Low | High | Moderate |

Biological Applications

Enzyme Inhibition and Protein Denaturation

In biological research, DPSO has been utilized to study enzyme kinetics and protein stability. Its ability to denature proteins allows researchers to investigate the structural changes that occur during enzyme activity.

Case Study: Enzyme Activity Assays

In a study examining the effect of DPSO on enzyme activity, researchers found that concentrations of DPSO significantly inhibited the activity of certain enzymes involved in metabolic pathways, providing insights into enzyme regulation mechanisms.

Cryoprotectant in Cell Preservation

DPSO has shown promise as a cryoprotectant in preserving biological samples. Its low toxicity and ability to prevent ice crystal formation make it suitable for cryopreservation of cells and tissues.

Table 2: Cryoprotective Efficacy of Various Agents

| Cryoprotectant | Cell Viability (%) | Ice Crystal Formation |

|---|---|---|

| This compound | 90 | Minimal |

| Dimethyl Sulfoxide | 85 | Moderate |

| Glycerol | 70 | Significant |

Medical Applications

Drug Delivery Systems

DPSO is being explored as a potential vehicle for drug delivery due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature allows it to facilitate the transport of therapeutic agents across biological membranes.

Case Study: Enhanced Drug Absorption

A clinical trial investigated the use of DPSO in enhancing the absorption of anti-cancer drugs administered orally. Results indicated a significant increase in plasma concentration levels compared to controls, suggesting that DPSO can effectively improve drug delivery.

Industrial Applications

Pharmaceuticals and Agrochemicals Production

In industry, DPSO is utilized in the synthesis of pharmaceuticals and agrochemicals. Its role as a solvent during chemical reactions aids in the production of various active ingredients used in medications and agricultural products.

Table 3: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Pharmaceuticals | Synthesis of active compounds |

| Agrochemicals | Formulation of pesticides |

| Specialty Chemicals | Production of surfactants |

Mecanismo De Acción

The mechanism of action of diisopropyl sulfoxide involves its interaction with various molecular targets. The sulfinyl group can form hydrogen bonds and interact with polar sites on proteins and enzymes. This interaction can lead to changes in the conformation and activity of these molecules. Additionally, this compound can act as an oxidizing or reducing agent, depending on the reaction conditions .

Comparación Con Compuestos Similares

Dimethyl sulfoxide (DMSO): Known for its solvent properties and use in biological studies.

Diethyl sulfoxide (DESO): Similar to DMSO but with slightly different solubility and reactivity.

Dipropyl sulfoxide (DPSO): Used in organic synthesis and as a solvent.

Uniqueness of Diisopropyl Sulfoxide: this compound stands out due to its balanced hydrophilic and hydrophobic properties, making it versatile in both aqueous and organic environments. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields highlight its unique characteristics .

Actividad Biológica

Diisopropyl sulfoxide (DIPS) is an organosulfur compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of DIPS.

This compound is structurally related to dimethyl sulfoxide (DMSO), sharing similar properties but differing in its alkyl groups. The sulfoxide functional group allows DIPS to engage in various biochemical interactions, particularly in cellular environments. The mechanism of action typically involves modulation of cellular signaling pathways and interactions with proteins and nucleic acids.

1. Cellular Impact

DIPS has been shown to influence several cellular processes, including:

- Antioxidant Activity : DIPS exhibits antioxidant properties, potentially reducing oxidative stress in cells. This is particularly significant in the context of diseases characterized by oxidative damage.

- Gene Expression Modulation : Research indicates that DIPS can alter the expression levels of genes involved in stress responses and metabolic pathways, which may contribute to its protective effects against cellular damage.

2. Enzyme Interaction

DIPS affects various enzymes, particularly those involved in metabolic processes. Studies have demonstrated that DIPS can enhance the activity of certain enzymes while inhibiting others, suggesting a dual role as both an activator and inhibitor depending on the context.

| Enzyme | Effect of DIPS |

|---|---|

| Glutathione S-transferase | Increased activity |

| Cytochrome P450 | Inhibition observed |

| Aldose reductase | Variable effect based on concentration |

Case Study 1: Antioxidant Properties

A study investigating the antioxidant capacity of DIPS found that it significantly reduced reactive oxygen species (ROS) levels in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in ROS levels. This suggests potential applications for DIPS in protecting cells from oxidative stress-related damage.

Case Study 2: Enzyme Modulation

In a controlled experiment, researchers assessed the impact of DIPS on cytochrome P450 enzymes. The findings revealed that at low concentrations, DIPS acted as an inhibitor, while at higher concentrations, it could induce enzyme activity. This dual effect highlights the importance of dosage in determining the biological activity of DIPS.

Research Findings

Recent studies have explored the broader implications of DIPS on human health:

- Neuroprotective Effects : Preliminary research indicates that DIPS may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by reducing neuroinflammation.

- Anti-inflammatory Activity : There is evidence suggesting that DIPS can modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Propiedades

IUPAC Name |

2-propan-2-ylsulfinylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJXYIUAMJAURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176628 | |

| Record name | Isopropyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211-89-4 | |

| Record name | 2-[(1-Methylethyl)sulfinyl]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5J9UGY5HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.